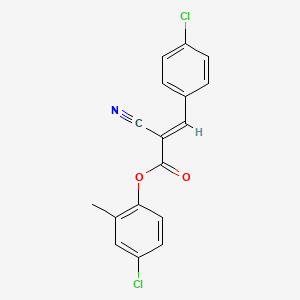

![molecular formula C13H13N3O2 B5568231 2-[(4-甲基-2-嘧啶基)氧基]-N-苯基乙酰胺](/img/structure/B5568231.png)

2-[(4-甲基-2-嘧啶基)氧基]-N-苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-[(4-Methyl-2-pyrimidinyl)oxy]-N-phenylacetamide and its derivatives typically involves multi-step chemical processes. For example, the synthesis of certain acetamide derivatives has been described through a sequence that starts with methyl 3-methoxy-5-methylbenzoate, leading to compounds with potential anticancer activity (Al-Sanea et al., 2020). Another approach involves the synthesis of classical and nonclassical antifolates, highlighting the versatility of pyrimidinyl compounds in medicinal chemistry (Gangjee et al., 2008).

Molecular Structure Analysis

The molecular structure of 2-[(4-Methyl-2-pyrimidinyl)oxy]-N-phenylacetamide and related compounds has been elucidated using various analytical techniques, including X-ray crystallography. Studies have confirmed the structures of reaction products and intermediates, providing insight into the compound's chemical behavior and reactivity (Janardhan et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of 2-[(4-Methyl-2-pyrimidinyl)oxy]-N-phenylacetamide includes its participation in various synthetic pathways to yield novel compounds with potential biological activities. For instance, its derivatives have been synthesized for antioxidant activity assessment, highlighting the compound's utility in creating molecules with desired biological properties (Dhakhda et al., 2021).

科学研究应用

抗哮喘药

研究表明,与嘧啶相关的化合物作为介质释放抑制剂的发展,可能为抗哮喘疗法提供新的途径。该研究涉及合成 5-芳基-2-氨基[1,2,4]三唑并[1,5-c]嘧啶,通过人嗜碱性粒细胞组胺释放测定展示了它们作为介质释放抑制剂的活性,表明它们在哮喘治疗的药理学和毒理学研究中的应用 (J. Medwid 等,1990).

抗菌剂

使用柠檬酸合成的系列嘧啶酮和恶嗪酮表现出抗菌特性。这项研究展示了嘧啶衍生物在开发新的抗菌剂中的潜力,提供了关于它们对细菌和真菌感染的合成和有效性的见解 (Aisha Hossan 等,2012).

用于癌症治疗的双重抑制剂

从嘧啶衍生物合成靶向胸苷酸合成酶 (TS) 和二氢叶酸还原酶 (DHFR) 的双重抑制剂,指出了癌症治疗中一种有前途的方法。这些化合物展示出有效的抑制活性,强调了嘧啶支架在设计癌症治疗药物中的潜力 (A. Gangjee 等,2008).

在癌细胞系中的细胞毒活性

对 2-[3-苯基-4-(嘧啶-4-基)-1H-吡唑1-基]乙酰胺衍生物的研究揭示了对几种癌细胞系的显著细胞毒活性。这表明此类化合物在开发新的抗癌剂中的潜力,突出了嘧啶衍生物在癌症研究中的作用 (M. M. Al-Sanea 等,2020).

抗炎药

使用柠檬酸合成吡啶、嘧啶酮和恶嗪酮作为抗炎剂的研究证明了嘧啶衍生物在治疗炎症性疾病中的潜力。这项研究重点介绍了这些化合物的合成过程和抗炎活性,并比较了它们与泼尼松的疗效 (A. Amr 等,2007).

属性

IUPAC Name |

2-(4-methylpyrimidin-2-yl)oxy-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-10-7-8-14-13(15-10)18-9-12(17)16-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRDHXAVGGGXJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OCC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl]ethanone](/img/structure/B5568159.png)

![N-(3-chlorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5568171.png)

![1-[2-(4-{[4-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]piperazine](/img/structure/B5568175.png)

![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5568184.png)

![5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3-benzothiadiazole](/img/structure/B5568191.png)

![(4aS*,7aR*)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568199.png)

![N-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568205.png)

![2-methyl-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1-benzofuran-5-carboxamide](/img/structure/B5568209.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5568215.png)

![(3S*,4R*)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B5568223.png)

![3-methyl-1H-pyrazole-4,5-dione 4-[(4-bromo-3-chlorophenyl)hydrazone]](/img/structure/B5568243.png)